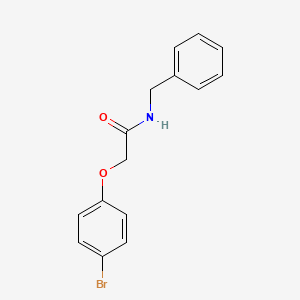

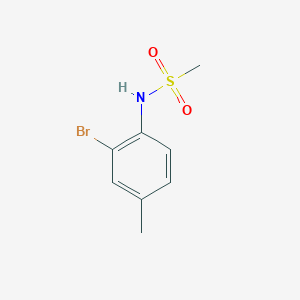

N-benzyl-2-(4-bromophenoxy)acetamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to "N-benzyl-2-(4-bromophenoxy)acetamide" involves multiple steps, including acetylation, alkylation, and nitration processes. For instance, chemoselective N-acetylation followed by reaction with propargyl bromide in the presence of K2CO3 has been used to synthesize similar compounds (Belay, Kinfe, & Muller, 2012). Optimal conditions for alkylation reactions have also been explored, achieving yields up to 77.42% (Zhang, 2004).

Molecular Structure Analysis

Molecular structure analysis of related compounds reveals diverse interactions and conformations. For example, in some compounds, acetamide and substituent groups form specific dihedral angles with the benzene ring, influencing the crystal structure through hydrogen bonding and C—H⋯π interactions (Xiao et al., 2009).

Chemical Reactions and Properties

Chemical reactions involving similar compounds often include carbonylation and reductive processes. A study on the reductive carbonylation of nitrobenzene to form N-(4-hydroxyphenyl)acetamide highlights the influence of catalysts and solvents on product selectivity (Vavasori, Capponi, & Ronchin, 2023).

Physical Properties Analysis

The physical properties of compounds structurally similar to "N-benzyl-2-(4-bromophenoxy)acetamide" include melting points, solubility, and crystalline structure, which are determined by molecular interactions and can affect their application and synthesis.

Chemical Properties Analysis

Chemical properties such as reactivity, stability, and compatibility with various solvents and reagents are crucial for the application of "N-benzyl-2-(4-bromophenoxy)acetamide" and its derivatives. Studies like the chemoselective acetylation of 2-aminophenol using immobilized lipase provide insights into optimizing reaction conditions for achieving desired products with high selectivity (Magadum & Yadav, 2018).

Aplicaciones Científicas De Investigación

Synthesis and Characterization of Related Compounds

- Antimicrobial Schiff Bases and Thiazolidinone Derivatives : A study detailed the synthesis of various Schiff bases and Thiazolidinone derivatives starting from esterification of p-bromo-m-cresol, leading to compounds with potential antimicrobial activities (Fuloria et al., 2014).

Photocatalytic Degradation Studies

- Degradation of Pharmaceuticals : Research on photocatalytic degradation of pharmaceuticals like acetaminophen, utilizing nanoparticles under UV and sunlight irradiation, might indicate potential environmental applications of related compounds for removing pollutants from water (Jallouli et al., 2017).

Metabolic Phenotyping

- Metabolic Phenotyping in Drug Metabolism : A study explored the metabolism and hepatotoxicity of acetaminophen, providing a framework for understanding how similar compounds might be metabolized or induce toxicity, which could be relevant for drug development and safety evaluations (Coen, 2015).

Antioxidant and Enzyme Inhibition

- Novel Antioxidant Bromophenols : Research on novel bromophenols showed significant antioxidant activities and enzyme inhibitory actions, including against acetylcholinesterase and carbonic anhydrase. This suggests potential therapeutic applications for compounds with similar structures (Öztaşkın et al., 2017).

Chemical Synthesis and Pharmacological Assessment

- Leuckart Synthesis of Acetamide Derivatives : A study on the Leuckart synthesis of acetamide derivatives, including evaluation for cytotoxic, anti-inflammatory, analgesic, and antipyretic activities, could provide insights into the chemical synthesis strategies and potential pharmacological applications of N-benzyl-2-(4-bromophenoxy)acetamide (Rani et al., 2016).

Safety and Hazards

Propiedades

IUPAC Name |

N-benzyl-2-(4-bromophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14BrNO2/c16-13-6-8-14(9-7-13)19-11-15(18)17-10-12-4-2-1-3-5-12/h1-9H,10-11H2,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LNJTUOACIVDSCA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CNC(=O)COC2=CC=C(C=C2)Br |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-benzyl-2-(4-bromophenoxy)acetamide | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-(2,5-dimethoxyphenyl)-4-[2-(trifluoromethyl)phenyl]-4,6,7,8-tetrahydro-2,5(1H,3H)-quinolinedione](/img/structure/B5536582.png)

![N-{(3R*,4R*)-3-hydroxy-1-[(3-methoxyphenyl)acetyl]piperidin-4-yl}isonicotinamide](/img/structure/B5536610.png)

![5-butyl-4-ethyl-2-[2-(4-isopropyl-1-piperazinyl)-2-oxoethyl]-2,4-dihydro-3H-1,2,4-triazol-3-one](/img/structure/B5536613.png)

![(3S*,4R*)-1-{[4-(difluoromethoxy)phenyl]sulfonyl}-N,N-dimethyl-4-propyl-3-pyrrolidinamine](/img/structure/B5536617.png)

![N-[5-(2-chlorobenzyl)-1,3-thiazol-2-yl]acetamide](/img/structure/B5536638.png)

![N'-[(1-methyl-1H-indol-3-yl)methylene]-2-(4-methyl-2-nitrophenoxy)acetohydrazide](/img/structure/B5536655.png)

![2-(4-phenyl-1-piperidinyl)-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazin-2-ylmethyl)acetamide dihydrochloride](/img/structure/B5536658.png)

![8-[(2-oxo-2,3-dihydro-1H-imidazol-4-yl)carbonyl]-2-(2-phenylethyl)-2,8-diazaspiro[5.5]undecan-3-one](/img/structure/B5536668.png)

![5-hydroxy-6-{[(3R*,4S*)-4-hydroxy-3,4-dimethylpiperidin-1-yl]carbonyl}-2-(4-methylphenyl)pyridazin-3(2H)-one](/img/structure/B5536682.png)